2-(difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline
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Overview
Description
2-(Difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethoxy group, a fluoro substituent, and an oxolan-2-yl ethylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluoro groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways . The oxolan-2-yl ethylamine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline can be compared with other similar compounds, such as:
2-(Difluoromethoxy)aniline: Lacks the fluoro and oxolan-2-yl ethylamine groups, making it less versatile in certain reactions.
5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a difluoromethoxy group, which may result in different reactivity and properties.
N-(2-(Oxolan-2-yl)ethyl)aniline: Does not have the difluoromethoxy and fluoro groups, affecting its chemical behavior and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-9-3-4-12(19-13(15)16)11(8-9)17-6-5-10-2-1-7-18-10/h3-4,8,10,13,17H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYAOTICALCWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNC2=C(C=CC(=C2)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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